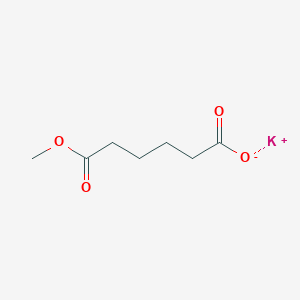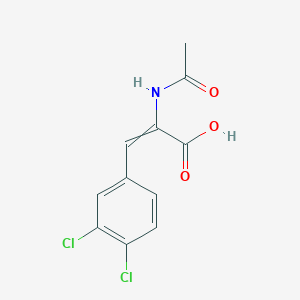![molecular formula C11H10N2O4 B076894 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-33-3](/img/structure/B76894.png)
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one, also known as HAMI 3379, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the family of isoxazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemische Und Physiologische Effekte
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been found to reduce the levels of inflammatory cytokines and increase the activity of antioxidant enzymes in cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379. One potential area of research is the development of novel derivatives of the compound with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its potential therapeutic applications in various diseases. Finally, the safety and efficacy of the compound need to be evaluated in clinical trials before it can be considered for use in humans.
In conclusion, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its derivatives for the treatment of human diseases.
Synthesemethoden
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 can be synthesized through a multistep process involving the reaction of 5-hydroxy-3-methylisoxazole-4-carboxaldehyde with allylamine, followed by cyclization with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
14532-33-3 |
|---|---|
Produktname |
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one |
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-8(10(14)16-12-6)4-3-5-9-7(2)13-17-11(9)15/h3-5,12H,1-2H3 |
InChI-Schlüssel |
VZFSNNVUKMJFNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
Kanonische SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
Andere CAS-Nummern |
14532-33-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



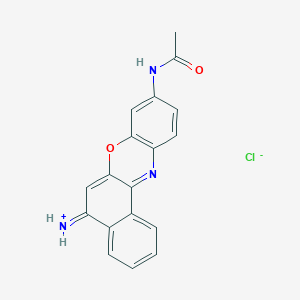

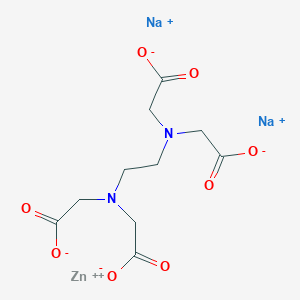
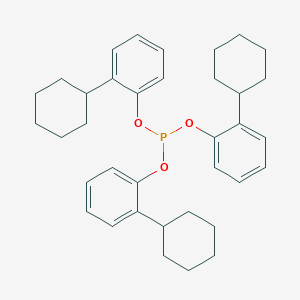


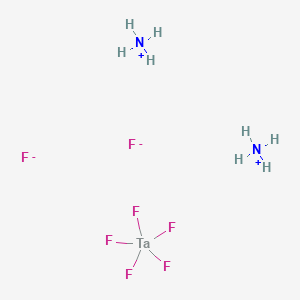
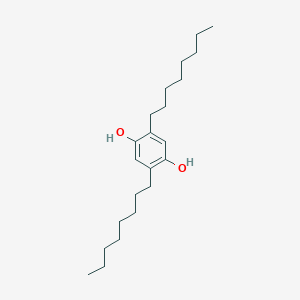
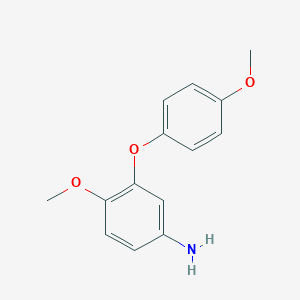
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
